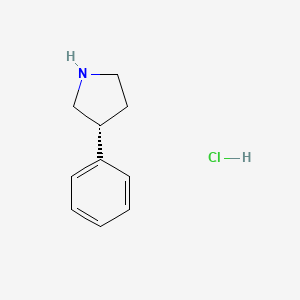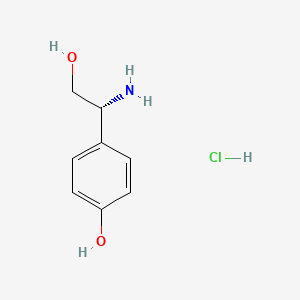
(S)-5-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-5-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral amine compound that has garnered interest in various fields of scientific research. This compound is characterized by its indane structure, which is a bicyclic system consisting of a benzene ring fused to a cyclopentane ring. The presence of a chlorine atom at the 5-position and an amine group at the 1-position of the indane ring further defines its chemical identity. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-chloro-2,3-dihydro-1H-indene.
Chiral Resolution: The racemic mixture of 5-chloro-2,3-dihydro-1H-indene is subjected to chiral resolution to obtain the (S)-enantiomer.
Amination: The (S)-5-chloro-2,3-dihydro-1H-indene is then aminated using appropriate reagents and conditions to introduce the amine group at the 1-position.
Hydrochloride Formation: Finally, the amine compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of biocatalysts for chiral resolution may be employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: (S)-5-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted indane derivatives.
Aplicaciones Científicas De Investigación
(S)-5-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-5-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, while the indane structure provides a rigid framework that can fit into binding pockets. The chlorine atom may also contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
®-5-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride: The enantiomer of the compound, which may have different biological activities.
5-Chloro-2,3-dihydro-1H-inden-1-amine: The non-chiral version of the compound.
5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride: A similar compound with a bromine atom instead of chlorine.
Uniqueness: (S)-5-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomer or other halogen-substituted analogs. The presence of the chlorine atom also imparts specific chemical reactivity that can be exploited in various synthetic and research applications.
Propiedades
IUPAC Name |
(1S)-5-chloro-2,3-dihydro-1H-inden-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN.ClH/c10-7-2-3-8-6(5-7)1-4-9(8)11;/h2-3,5,9H,1,4,11H2;1H/t9-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYBHXVWIQBARN-FVGYRXGTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=CC(=C2)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C([C@H]1N)C=CC(=C2)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(4,4,5,5-TETRAMETHYL-[1,3,2]DIOXABOROLAN-2-YL)-7,8-DIHYDRONAPHTHALENE-2-CARBONITRILE](/img/structure/B591906.png)




![3-Butenoic acid, 2-[(ethoxycarbonyl)amino]-, methyl ester](/img/new.no-structure.jpg)




